molecular formula C12H12O3S B8338033 2-(2-(1-Benzothiophene-5-yl)ethoxy)acetic acid

2-(2-(1-Benzothiophene-5-yl)ethoxy)acetic acid

Cat. No. B8338033
M. Wt: 236.29 g/mol
InChI Key: IWOUGNGMKHMFEY-UHFFFAOYSA-N
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Patent
US06797726B1

Procedure details

In a mixture of 58 mL of ethanol and 6 mL of water is dissolved 6.40 g of 2-(2-benzo[b]thiophen-5-ylethoxy)-1-piperidino-1-ethanone, to which is added 1.27 g of sodium hydroxide. The mixture is heated under reflux for 4 hours. After cooling the mixture, the deposited matter is collected by filtration. The deposited matter is added to a mixture of ethyl acetate and water, pH is adjusted to 1.5 with 2 mol/L hydrochloric acid, and the organic layer is separated. The organic layer is washed with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to obtain 3.72 g of 2-(2-benzo[b]thiophen-5-ylethoxy)-acetic acid as a colorless crystalline product.
Name
2-(2-benzo[b]thiophen-5-ylethoxy)-1-piperidino-1-ethanone
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
58 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[C:7]([CH2:10][CH2:11][O:12][CH2:13][C:14](N3CCCCC3)=[O:15])[CH:8]=[CH:9][C:2]1=2.[OH-:22].[Na+]>C(O)C.O>[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[C:7]([CH2:10][CH2:11][O:12][CH2:13][C:14]([OH:15])=[O:22])[CH:8]=[CH:9][C:2]1=2 |f:1.2|

Inputs

Step One
Name
2-(2-benzo[b]thiophen-5-ylethoxy)-1-piperidino-1-ethanone
Quantity
6.4 g
Type
reactant
Smiles
S1C2=C(C=C1)C=C(C=C2)CCOCC(=O)N2CCCCC2
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
58 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
the deposited matter is collected by filtration
ADDITION
Type
ADDITION
Details
The deposited matter is added to a mixture of ethyl acetate and water, pH
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
The organic layer is washed with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=C(C=C2)CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.